but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile
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Overview
Description
But-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile: is a complex organic compound that combines the structural features of butenedioic acid and indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency and minimize waste, ensuring a cost-effective production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at various positions on the indole ring, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and molecular interactions, providing insights into biological processes .
Medicine: In medicine, but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Butenedioic acid derivatives: These compounds share the butenedioic acid moiety and exhibit similar chemical reactivity.
Indole derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid and indole-3-carbinol, have comparable biological activities.
Uniqueness: But-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications across various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C36H46N6O8 |
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Molecular Weight |
690.8 g/mol |
IUPAC Name |
but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile |
InChI |
InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
ZSBITJKBOWVCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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